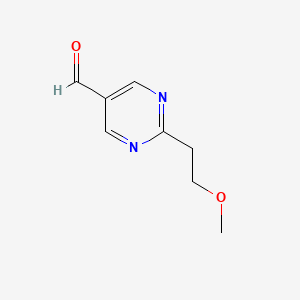
2-Amino-3-(4-chlorophenyl)pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(4-chlorophenyl)pentanedioic acid is a chiral compound with significant interest in various scientific fields due to its unique stereochemistry and potential applications. The compound’s structure includes two chiral centers, making it an important subject of study in stereochemistry and chiral synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-chlorophenyl)pentanedioic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method includes the epoxidation of amino-benzene butane, followed by cyclization in a nonpolar solvent under alkaline conditions . This method is advantageous due to its high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity this compound .
化学反应分析
Types of Reactions
2-Amino-3-(4-chlorophenyl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions of this compound often require specific conditions to maintain its stereochemistry. For example, oxidation reactions are usually carried out in acidic or neutral conditions, while reduction reactions are performed under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
2-Amino-3-(4-chlorophenyl)pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: This compound is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2-Amino-3-(4-chlorophenyl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. Studies have shown that this compound can inhibit certain enzymes by mimicking the transition state of their substrates, thereby blocking their activity .
相似化合物的比较
Similar Compounds
Compounds similar to 2-Amino-3-(4-chlorophenyl)pentanedioic acid include other chiral molecules with two or more stereocenters, such as (2R,3S)-isocitric acid and (2R,3S)-trans-coutaric acid .
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the resulting unique chemical and biological properties. Its ability to undergo a wide range of chemical reactions while maintaining its stereochemistry makes it a valuable compound in both research and industrial applications .
属性
分子式 |
C11H12ClNO4 |
|---|---|
分子量 |
257.67 g/mol |
IUPAC 名称 |
2-amino-3-(4-chlorophenyl)pentanedioic acid |
InChI |
InChI=1S/C11H12ClNO4/c12-7-3-1-6(2-4-7)8(5-9(14)15)10(13)11(16)17/h1-4,8,10H,5,13H2,(H,14,15)(H,16,17) |
InChI 键 |
ZHXBCPSYEAQEHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(CC(=O)O)C(C(=O)O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-chloro-N-[2-(cyclohexen-1-yl)ethyl]pyridazin-3-amine](/img/structure/B1364263.png)


![1-[(2-Chloro-5-nitrophenyl)methyl]piperazine](/img/structure/B1364271.png)


![2-{[4-({[2-Carboxycyclohexyl]carbonyl}amino)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364275.png)
![2-(N-{3-[N-benzylcarbamoyl]propanoylamino}carbamoyl)benzoic acid](/img/structure/B1364282.png)
![4-{2-[4-(Benzylamino)-4-oxobutanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1364283.png)
